(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Pregabalin Lactam Methylene Dimer: A compound with a similar thiazolidinone ring structure but different substituents.
Uniqueness
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy-methylphenyl group and thiazolidinone ring make it a versatile compound for various applications.
Biological Activity
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolidinone core with a hydroxymethylphenyl substituent, which is crucial for its biological activity. The presence of sulfur in the structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidine derivatives displayed inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound Name | Microbial Strain | Inhibition (%) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
This compound | TBD | TBD |
Anticancer Activity
Thiazolidinones have been studied for their anticancer properties, particularly against various cancer cell lines. The compound has shown promise in inhibiting the growth of cancer cells such as HT29 adenocarcinoma and H460 lung cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: Anticancer Efficacy
In a comparative study, several thiazolidinone derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced anticancer activity, suggesting that structural modifications could optimize therapeutic effects .
Antioxidant Activity
The antioxidant potential of thiazolidinones is another area of interest. Compounds have demonstrated the ability to scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as ABTS or DPPH.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, targeting specific pathways involved in microbial resistance or cancer cell proliferation.
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C11H9NO2S2 |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5- |
InChI Key |
WUYJNCRVBZWAOK-UITAMQMPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origin of Product |
United States |
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